molecular formula C23H30N2O3 B2447324 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide CAS No. 953985-16-5

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2447324
CAS No.: 953985-16-5
M. Wt: 382.504
InChI Key: NYLAGFXZBMDUSV-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features an adamantane core, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.

    Phenyl Group Addition: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology

In biological research, this compound may serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.

Medicine

Potential medicinal applications include its use as a scaffold for the development of antiviral, antibacterial, or anticancer agents.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide is unique due to the presence of the morpholine ring and the phenyl group, which may confer distinct chemical and biological properties compared to other adamantane derivatives.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c26-21(25-6-7-28-20(15-25)19-4-2-1-3-5-19)14-24-22(27)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,16-18,20H,6-15H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLAGFXZBMDUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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